Product packaging for Androst-5-en-3beta-ol(Cat. No.:CAS No. 1476-64-8)

Androst-5-en-3beta-ol

Cat. No.: B074584
CAS No.: 1476-64-8
M. Wt: 274.4 g/mol
InChI Key: LYFPAZBMEUSVNA-DYKIIFRCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Androst-5-en-3beta-ol, also known as 3β-Hydroxyandrost-5-ene, is a fundamental endogenous sterol that serves as a pivotal biochemical precursor in steroid hormone biosynthesis. Its primary research value lies in its role as a direct metabolic intermediate in the pathway leading to the production of dehydroepiandrosterone (DHEA), androstenedione, testosterone, and other downstream steroids. Researchers utilize this compound extensively in metabolic pathway studies to elucidate the mechanisms and regulation of steroidogenesis in various in vitro and ex vivo model systems. It is a critical substrate for the enzyme CYP17A1 (17α-hydroxylase/17,20-lyase), making it indispensable for investigating enzyme kinetics, inhibition, and the biochemical basis of endocrine disorders. Furthermore, this compound is of significant interest in neurosteroid research, where its derivatives are studied for their potential modulatory effects on neurotransmitter receptors such as GABA_A, NMDA, and sigma receptors. This high-purity compound is an essential tool for scientists in endocrinology, biochemistry, and pharmacology, enabling precise investigation into the complex network of steroid hormone synthesis, metabolism, and function.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H30O B074584 Androst-5-en-3beta-ol CAS No. 1476-64-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S,8S,9S,10R,13S,14S)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30O/c1-18-9-3-4-16(18)15-6-5-13-12-14(20)7-11-19(13,2)17(15)8-10-18/h5,14-17,20H,3-4,6-12H2,1-2H3/t14-,15-,16-,17-,18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYFPAZBMEUSVNA-DYKIIFRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCC1C3CC=C4CC(CCC4(C3CC2)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CCC[C@H]1[C@@H]3CC=C4C[C@H](CC[C@@]4([C@H]3CC2)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1476-64-8
Record name Androst-5-en-3-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001476648
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ANDROSTEROL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/498C13Y7JP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biosynthesis and Endogenous Formation Pathways of Androst 5 En 3beta Ol

Cholesterol as the Primary Steroidal Precursor

All steroid hormones in the body, including Androst-5-en-3beta-ol, originate from cholesterol. This essential lipid molecule is either synthesized within the body or obtained from dietary sources. The initiation of steroidogenesis is a rate-limiting step that involves the transport of cholesterol into the mitochondria of steroidogenic cells. The first crucial conversion is the transformation of cholesterol into pregnenolone (B344588). This reaction is catalyzed by the enzyme cytochrome P450 side-chain cleavage (P450scc), also known as CYP11A1, located in the inner mitochondrial membrane. This enzymatic step involves the removal of a six-carbon side chain from cholesterol.

Pregnenolone and 17α-Hydroxypregnenolone as Key Intermediates

Once formed, pregnenolone serves as a central precursor for the synthesis of all other steroid hormones. The subsequent pathways can diverge, leading to the production of mineralocorticoids, glucocorticoids, and sex steroids. For the synthesis of this compound, pregnenolone is first hydroxylated at the 17α position by the enzyme 17α-hydroxylase/17,20-lyase (CYP17A1). This reaction yields 17α-hydroxypregnenolone, a critical intermediate in the pathway leading to sex steroid production.

Dehydroepiandrosterone (B1670201) (DHEA) as a Direct Precursor in Adrenal and Gonadal Pathways

The next step in the primary pathway involves the action of the 17,20-lyase activity of the same enzyme, CYP17A1, on 17α-hydroxypregnenolone. This enzymatic action cleaves the side chain at position 17, resulting in the formation of dehydroepiandrosterone (DHEA). DHEA is a key C19 steroid and serves as the immediate precursor to this compound. This conversion from DHEA to this compound (also known as androstenediol) is a reduction reaction. The synthesis of DHEA occurs in both the adrenal glands, specifically in the zona reticularis, and in the gonads.

Specific Enzymatic Conversions in Steroidogenesis

The biosynthesis of this compound is a multi-step process orchestrated by a series of specific enzymes. The efficiency and direction of these pathways are determined by the presence and activity of these key proteins.

Cytochrome P450 enzymes are a superfamily of monooxygenases that play a central role in steroidogenesis.

P450scc (CYP11A1): This enzyme, located in the mitochondria, initiates the entire steroidogenic cascade by converting cholesterol to pregnenolone. This is a critical and rate-limiting step in the production of all steroid hormones.

CYP17A1: This versatile enzyme, found in the endoplasmic reticulum, possesses two distinct activities essential for the synthesis of this compound precursors. Its 17α-hydroxylase activity converts pregnenolone to 17α-hydroxypregnenolone. Subsequently, its 17,20-lyase activity acts on 17α-hydroxypregnenolone to produce DHEA.

Hydroxysteroid dehydrogenases (HSDs) are a group of enzymes that catalyze the oxidation and reduction of steroids at various positions.

17β-Hydroxysteroid Dehydrogenase (17β-HSD): This enzyme is responsible for the interconversion of 17-ketosteroids and 17β-hydroxysteroids. Specifically, in the context of this compound formation, 17β-HSD reduces the 17-keto group of DHEA to a 17β-hydroxyl group, thereby forming this compound (androstenediol). Different isozymes of 17β-HSD exist, with varying tissue distribution and substrate specificities.

In addition to the primary pathway through DHEA, research has identified an alternative and significant metabolic route for pregnenolone in human testicular tissue. Studies using human testicular homogenates have demonstrated that a substantial amount of pregnenolone is rapidly converted to Androsta-5,16-dien-3beta-ol. This compound, a known precursor to sex pheromones, appears as a major metabolite within the first few minutes of incubation, with its levels being comparable to those of the major intermediates 17α-hydroxypregnenolone and DHEA. Further investigation into this pathway in boar testis suggests that the formation of Androsta-5,16-dien-3beta-ol from pregnenolone may occur via a mechanism that does not involve 17α-hydroxypregnenolone or DHEA as intermediates.

Interactive Data Table: Key Enzymes in this compound Biosynthesis

Enzyme Gene Location Function in this compound Pathway
Cytochrome P450scc CYP11A1 Mitochondria Converts Cholesterol to Pregnenolone
17α-hydroxylase/17,20-lyase CYP17A1 Endoplasmic Reticulum Converts Pregnenolone to 17α-Hydroxypregnenolone and then to DHEA

Table of Compounds Mentioned | Compound Name | | | :--- | | 17α-Hydroxypregnenolone | | 17α-hydroxyprogesterone | | Androsta-5,16-dien-3beta-ol | | Androstenediol (B1197431) | | Androstenedione (B190577) | | Cholesterol | | Dehydroepiandrosterone (DHEA) | | Estradiol (B170435) | | Estrone (B1671321) | | Pregnenolone | | Progesterone | | Testosterone (B1683101) |

Biological Significance and Molecular Mechanisms of Androst 5 En 3beta Ol and Its Metabolites

Roles in Endocrine Signaling and Steroid Hormone Homeostasis

Androst-5-en-3beta-ol is a pivotal molecule in the intricate network of endocrine signaling, primarily serving as an intermediate in the synthesis of testosterone (B1683101) and estrogens. Produced from DHEA by the action of 17β-hydroxysteroid dehydrogenase, it can be further metabolized to testosterone by the enzyme 3β-hydroxysteroid dehydrogenase/Δ5-Δ4 isomerase. wikipedia.org This conversion pathway underscores its importance in maintaining androgen levels in various tissues.

Nuclear and Membrane Receptor Interactions and Transactivation

The biological effects of this compound are mediated through its interaction with various nuclear and membrane receptors. As a steroid hormone, it can diffuse across cell membranes and bind to intracellular receptors, which then act as transcription factors to regulate gene expression. Its interactions are not limited to a single receptor type, leading to a diverse range of physiological responses.

Estrogen Receptor Subtypes (ERα, ERβ) Activation by Androstenediol (B1197431)

This compound, also known as androstenediol, exhibits potent estrogenic activity through its direct binding to and activation of estrogen receptors α (ERα) and β (ERβ). nih.gov Research has demonstrated that androstenediol can stimulate the proliferation of estrogen receptor-positive breast cancer cells, an effect that is mediated via these receptors. nih.gov While its affinity for ERs is lower than that of estradiol (B170435), the primary estrogen, it circulates at significantly higher concentrations, suggesting it may be an important endogenous estrogen. nih.gov

Studies have shown that androstenediol displays a preferential binding affinity for ERβ over ERα. nih.govresearchgate.net It has been reported to have approximately 6% and 17% of the affinity of estradiol for ERα and ERβ, respectively. nih.gov This selective affinity for ERβ has functional consequences, as activation of this receptor subtype has been linked to anti-inflammatory and neuroprotective effects. nih.gov For instance, androstenediol has been found to suppress inflammatory responses in the central nervous system by acting as an ERβ-selective modulator. nih.gov

Binding Affinities of Androstenediol for Estrogen Receptors

CompoundReceptorRelative Binding Affinity (% of Estradiol)Reference
This compound (Androstenediol)ERα~6% nih.gov
This compound (Androstenediol)ERβ~17% nih.govnih.gov

Androgen Receptor Interaction and Modulation

In addition to its estrogenic properties, this compound also interacts with the androgen receptor (AR). However, its androgenic activity is considered weak compared to testosterone and dihydrotestosterone (B1667394) (DHT). nih.gov In vivo studies in rats have shown it to possess a fraction of the androgenicity of other androgens. nih.gov

Despite its lower androgenic potency, androstenediol can activate AR-mediated gene transcription. nih.gov This activity can be context-dependent and influenced by the cellular environment, including the presence of coactivator proteins that can enhance its effects. medchemexpress.com Interestingly, while it can stimulate estrogen-dependent cell growth via ERs, it has been shown to inhibit the same growth via ARs in certain breast cancer cell lines. nih.gov This dual activity highlights the complexity of its signaling, where the net effect depends on the relative expression and activity of ERs and ARs in a given tissue.

Modulation of Constitutive Androstane (B1237026) Receptor (CAR)

The interaction of this compound with the Constitutive Androstane Receptor (CAR), a key regulator of xenobiotic and endobiotic metabolism, is an area of ongoing investigation. researchgate.net CAR is constitutively active in the absence of a ligand and can be modulated by both agonists and inverse agonists. researchgate.net

While direct, high-affinity binding of this compound to CAR has not been definitively established, some evidence suggests a potential for indirect modulation. Structurally similar androstane metabolites, such as androstenol (B1195071) and androstanol, have been identified as inverse agonists of CAR, meaning they can suppress its constitutive activity. mdpi.commdpi.com However, studies have also indicated that slight molecular modifications can abolish this inhibitory effect. nih.gov Dehydroepiandrosterone (B1670201) (DHEA) and its metabolites have been reported to regulate a number of hepatic nuclear receptors, including CARs, which are involved in the transcription of genes encoding drug-metabolizing enzymes. researchgate.net

Interactions with Pregnane (B1235032) X Receptor (PXR)

The Pregnane X Receptor (PXR) is another nuclear receptor that functions as a sensor for a wide range of foreign and endogenous compounds, playing a crucial role in detoxification and drug metabolism. nih.gov Similar to CAR, the direct interaction of this compound with PXR is not as well-characterized as its interactions with sex hormone receptors.

However, there is evidence to suggest that the metabolic pathway of which this compound is a part can influence PXR activity. The parent compound, DHEA, and its metabolites have been shown to regulate PXR. researchgate.net This suggests that this compound could potentially contribute to the activation or modulation of PXR signaling, thereby influencing the expression of genes involved in metabolic and detoxification processes.

Neurosteroid Activity and Central Nervous System Modulation

This compound and its metabolites are considered neurosteroids, as they can be synthesized within the central nervous system and can modulate neuronal function. Their effects on the brain are diverse, ranging from influencing mood and behavior to providing neuroprotection.

One of the key mechanisms through which androstane neurosteroids exert their effects is by modulating the function of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the brain. For instance, the structurally related pheromone androstenol has been shown to act as a positive modulator of GABA-A receptors, enhancing GABA-activated currents. This potentiation of inhibitory neurotransmission can lead to anxiolytic-like and antidepressant-like effects. Similarly, the testosterone-derived neurosteroid androstanediol is a positive allosteric modulator of GABA-A receptors. These findings suggest that this compound, as part of the androstane family, may contribute to the regulation of neuronal excitability and could have implications for conditions related to anxiety and mood disorders. Furthermore, androgens, in general, are known to influence neural plasticity, including processes like synaptogenesis and neurogenesis.

Summary of Receptor Interactions of this compound

ReceptorInteraction TypeKey FindingsReferences
Estrogen Receptor α (ERα)AgonistBinds and activates, though with lower affinity than estradiol. nih.govnih.gov
Estrogen Receptor β (ERβ)AgonistPreferential binding and activation compared to ERα. Mediates anti-inflammatory effects in the CNS. nih.govresearchgate.netnih.gov
Androgen Receptor (AR)Agonist/ModulatorWeak androgenic activity; can activate AR-mediated transcription and in some contexts, inhibit estrogen-stimulated growth. nih.govnih.govnih.gov
Constitutive Androstane Receptor (CAR)Potential ModulatorDirect interaction is not well-established, but parent compound DHEA and its metabolites are known to regulate CAR. Structurally similar androstanes can act as inverse agonists. mdpi.commdpi.comresearchgate.net
Pregnane X Receptor (PXR)Potential ModulatorIndirect evidence suggests a role in modulation, as DHEA and its metabolites regulate PXR. researchgate.net
GABA-A ReceptorPotential ModulatorStructurally related androstanes are positive allosteric modulators, suggesting a potential role in regulating neuronal excitability.

Positive Allosteric Modulation of GABAA Receptors by Androstenol

Androstenol (5α-androst-16-en-3α-ol), a pheromone structurally similar to endogenous neurosteroids, functions as a positive allosteric modulator of γ-aminobutyric acid type A (GABAA) receptors. nih.gov This modulation is stereoselective, with the 3α-hydroxy epimer, androstenol, enhancing GABAA receptor function, while its 3β-epimer does not demonstrate the same potentiation. nih.govnih.gov In laboratory settings, androstenol has been shown to increase the amplitude of GABA-activated currents in a concentration-dependent manner. nih.govmdpi.com

Studies on cerebellar granule cells have demonstrated that androstenol potentiates GABA-activated currents with an EC50 value of 0.4 µM in cultured cells and 1.4 µM in slices. mdpi.com Furthermore, androstenol prolongs the duration of both spontaneous and miniature inhibitory postsynaptic currents, indicating its role in enhancing inhibitory neurotransmission. mdpi.com This modulatory effect is also observed in human embryonic kidney 293 cells that have been transfected with recombinant α1β2γ2 and α2β2γ2 GABAA receptors. mdpi.com At higher concentrations, androstenol can directly activate these receptors. mdpi.com

The positive allosteric modulation of GABAA receptors by androstenol translates into observable physiological effects. In animal models, systemic administration of androstenol has produced anxiolytic-like effects in the open-field and elevated zero-maze tests. mdpi.com Additionally, it has demonstrated antidepressant-like effects in the forced swim test. mdpi.com Androstenol has also been shown to provide protection against seizures in both the 6-Hz electroshock and pentylenetetrazol models. mdpi.com These in vivo actions are consistent with its role as a GABAA receptor modulator. mdpi.com

Interactive Table: Effects of Androstenol on GABAA Receptors and In Vivo Models

Parameter Model System Value
EC50 for GABA Current Potentiation Cultured Cerebellar Granule Cells 0.4 µM
Cerebellar Granule Cell Slices 1.4 µM
ED50 for Seizure Protection 6-Hz Electroshock Model 21.9 mg/kg
Pentylenetetrazol Model 48.9 mg/kg

Allosteric Modulation of NMDA Receptors by this compound Derivatives

Derivatives of this compound have been identified as potent positive allosteric modulators of N-methyl-D-aspartate (NMDA) receptors. nih.gov These receptors are crucial for synaptic transmission, learning, and memory. nih.gov A specific class of these derivatives, pregn-5-ene and androst-5-ene 3β-dicarboxylic acid hemiesters, have shown significant potential in this regard. nih.gov Positive allosteric modulators of NMDA receptors enhance the receptor's activity, which may offer therapeutic benefits for conditions associated with NMDA receptor hypofunction, such as certain neuropsychiatric disorders. nih.gov

The development of these compounds is part of ongoing research into neurosteroids and their capacity to modulate neuronal receptors. nih.gov The focus has been on creating potent modulators while also assessing their drug-like properties, including in vitro safety and plasma stability. nih.gov The stability of the C-3 hemiester moiety in these derivatives has been noted as particularly high in both rat and human plasma, which is a favorable characteristic for potential therapeutic agents. nih.gov While the precise quantitative potentiation of NMDA receptors by these specific this compound derivatives is a subject of detailed pharmacological studies, their identification as potent positive modulators highlights a significant area of research.

Interactive Table: Research Focus on this compound Derivatives and NMDA Receptors

Area of Investigation Focus Findings
Compound Class Pregn-5-ene and androst-5-ene 3β-dicarboxylic acid hemiesters Identified as potent positive modulators of NMDA receptors. nih.gov
Therapeutic Potential Conditions with NMDA receptor hypofunction May provide therapeutic aid. nih.gov
Pharmacokinetics In vitro safety and plasma stability High stability of the C-3 hemiester moiety observed. nih.gov

Immunomodulatory and Cytoprotective Properties

Regulation of Immune System Function

This compound and its metabolites exhibit significant immunomodulatory properties. A key metabolite, androst-5-ene-3β,7β,17β-triol (βAET), has demonstrated potent anti-inflammatory and immune-regulating effects. researchgate.net In vitro studies have shown that βAET can counteract the anti-proliferative and cytokine-suppressive effects induced by glucocorticoids in macrophages and splenocytes. researchgate.net This suggests a role for βAET in balancing the immune response, particularly in the context of stress or inflammation where glucocorticoid levels may be elevated.

Another metabolite, 5alpha-androstane-3beta,17beta-diol, has been shown to reverse the pro-inflammatory gene expression patterns induced by tumor necrosis factor-alpha (TNF-alpha) in human endothelial cells. This includes the downregulation of adhesion molecules and pro-inflammatory cytokines such as Interleukin-6 (IL-6). The immunomodulatory actions of these androstene derivatives are not mediated through classical androgen or estrogen receptors, indicating a distinct mechanism of action. researchgate.net

Radioprotective Effects in Animal Models

Research in animal models has identified radioprotective properties associated with metabolites of this compound. Specifically, 5-androstenediol (5-AED) has been shown to be a specific and effective systemic radioprotectant. nih.gov When administered to mice prior to whole-body gamma-irradiation, 5-AED demonstrated a significant enhancement of survival. nih.gov The protective window for a single injection was found to be as long as 48 hours before irradiation. nih.gov This prophylactic effect was much more pronounced than when the compound was administered after irradiation. nih.gov

The radioprotective efficacy of 5-AED appears to be highly specific, as other structurally similar steroids showed significantly less or no protective effects. nih.gov The mechanism of this protection is thought to involve the stimulation of hematopoietic recovery, which is crucial for survival after radiation exposure that damages the hematopoietic system. nih.gov

Contributions to Pheromone Communication and Olfactory Signaling

Metabolites of this compound play a role in chemical communication, acting as pheromones. Androstenol (5α-androst-16-en-3α-ol) and androstenone (5α-androst-16-en-3-one) are two such compounds found in humans and other mammals, notably pigs. nih.gov These 16-androstene steroids are known for their characteristic odors and have been studied for their pheromonal effects. nih.gov Receptors for these "boar taint" pheromones have been identified in the olfactory mucosa of sows, demonstrating a biological basis for their perception.

Androstadienol (androsta-5,16-dien-3β-ol), another related endogenous steroid, is found in the sweat of both men and women and serves as a chemical intermediate to other pheromones. It contributes to the "musky" component of axillary odor through its conversion to the more odorous androstenone and androstenol. While androstadienol itself is odorless, its metabolites are key components of olfactory signaling.

Metabolic Regulation and Cellular Processes

This compound is an integral part of the steroid metabolic pathway, primarily as a metabolite of dehydroepiandrosterone (DHEA). researchgate.net The conversion of DHEA to androst-5-en-3beta,17beta-diol (5-androstenediol) is catalyzed by reductase forms of the enzyme 17β-hydroxysteroid dehydrogenase. researchgate.net This metabolite can then undergo further enzymatic conversions. For instance, C-7 hydroxylation leads to the formation of androst-5-ene-3β,7β,17β-triol (βAET). researchgate.net

These metabolic conversions are significant as they produce compounds with distinct biological activities. For example, while DHEA can be metabolized into potent androgens and estrogens, its 7-hydroxylated metabolites like βAET cannot. mdpi.com This metabolic pathway allows for the production of immunomodulatory and anti-inflammatory compounds without conferring significant hormonal effects. Furthermore, some 7β-hydroxy derivatives of DHEA have been noted for their potential role in improving insulin (B600854) sensitivity, suggesting a broader role for these metabolites in metabolic regulation.

The metabolism of these steroids can vary between different cell types and tissues, leading to localized effects. This intracrine regulation allows for specific cellular responses to a circulating precursor like DHEA, depending on the enzymatic machinery present in the cell.

Influence on Adipocyte Differentiation and Lipid Metabolism

Studies utilizing primary preadipocyte cultures from both subcutaneous and omental adipose tissue in men and women have demonstrated that androgens like dihydrotestosterone (DHT) and testosterone significantly inhibit adipocyte differentiation in a dose-dependent manner. zen-bio.com This inhibitory effect is characterized by a reduction in the activity of key adipogenic markers such as Glycerol-3-phosphate dehydrogenase (G3PDH) and a visible decrease in lipid accumulation within the cells. zen-bio.com The anti-adipogenic effects of androgens appear to be a consistent finding across different fat depots and in both sexes. zen-bio.com

Beyond adipogenesis, metabolites of this compound also influence broader aspects of lipid metabolism. In studies on fibroblasts from patients with X-adrenoleukodystrophy, a condition involving abnormal accumulation of very long-chain fatty acids (VLCFA), the androgens DHT and 5α-androstan-3α,17β-diol (3α-diol) were found to have a beneficial impact. These androgens significantly increased the rate of peroxisomal beta-oxidation, a key pathway for breaking down VLCFA. nih.gov Furthermore, they normalized the incorporation of lignoceric acid into cholesterol esters, indicating a regulatory role in specific fatty acid metabolic pathways. nih.gov

Table 1: Effect of Androgenic Metabolites on Adipocyte Differentiation Markers

Regulation of Cell Proliferation and Senescence Mechanisms

The metabolites of this compound are also involved in the fundamental cellular processes of proliferation and senescence. This compound is converted in the body to metabolites such as androst-5-ene-3β,17β-diol (androstenediol) and 3β-androstanediol, which can exert biological effects on cell cycle regulation. hmdb.cawikipedia.org

Research has shown that certain androstanediols can stimulate the proliferation of human breast cancer cells. researchgate.net The mechanism underlying this proliferative effect involves direct intervention in the cell cycle machinery. These metabolites have been found to increase the rate of progression from the G1 to the S phase of the cell cycle. researchgate.net This is accomplished by boosting the synthesis of Cyclin D1, a critical protein that promotes entry into the S phase, where DNA replication occurs. researchgate.net

Cellular senescence is a state of permanent cell cycle arrest that serves as a barrier against tumor progression but also contributes to aging. nih.govmdpi.com This process is primarily controlled by two key signaling pathways: the p53/p21 pathway and the p16/pRb pathway. frontiersin.orgmdpi.com Activation of these pathways leads to a halt in the G1 phase of the cell cycle. nih.gov While adrenocortical steroids as a class have been reported to induce cellular senescence in various tissues, the specific role of this compound in directly modulating the core senescence pathways requires further investigation. mdpi.com Its position as a precursor to numerous other steroids suggests a potential indirect influence on these fundamental cellular states.

Table 2: Influence of Androstanediol Metabolites on Cell Cycle Regulators

Interplay with Cholesterol and Sterol Synthesis Pathways

There is a deep and fundamental interplay between this compound and the cholesterol and sterol synthesis pathways. All steroid hormones, including this compound, are ultimately derived from cholesterol through a multi-step enzymatic cascade known as steroidogenesis. youtube.comyoutube.com Therefore, the availability of cholesterol is the rate-limiting substrate for the synthesis of this compound.

Conversely, derivatives of this compound can, in turn, regulate the cholesterol biosynthesis pathway. Studies using the synthetic compound 3 beta-[2-(diethylamino)ethoxy]androst-5-en-17-one hydrochloride (U18666A), which is structurally derived from this compound, have shown potent inhibition of cholesterol synthesis. nih.gov This compound specifically targets and inhibits the enzyme 2,3-oxidosqualene (B107256) cyclase. nih.gov This enzyme catalyzes a crucial cyclization step that is essential for forming the foundational sterol ring structure. Inhibition of this enzyme leads to a greater than 90% block in the incorporation of precursors into cholesterol and causes the accumulation of the intermediate squalene (B77637) 2,3:22,23-dioxide. nih.gov Similarly, another derivative has been shown to disrupt sterol composition in yeast by inhibiting C24-28 reductase. nih.gov

These findings demonstrate a feedback loop and regulatory relationship: while this compound is a product of the cholesterol pathway, molecules sharing its core androstane structure can directly interact with and inhibit key enzymes within that same pathway, thereby influencing cellular sterol homeostasis.

Table 3: Effect of an this compound Derivative on Cholesterol Biosynthesis

Advanced Analytical and Research Methodologies in Androst 5 En 3beta Ol Studies

Chromatographic and Spectrometric Techniques for Steroid Profiling and Quantification

Chromatographic and spectrometric methods are indispensable for the separation, identification, and quantification of Androst-5-en-3beta-ol and other related steroids in complex biological matrices. These techniques offer high sensitivity and specificity, which are crucial for both research and clinical applications.

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical tool for the comprehensive analysis of steroid profiles. The technique involves the separation of volatile compounds in a gas chromatograph followed by their detection and identification based on their mass-to-charge ratio by a mass spectrometer. For the analysis of steroids like this compound, which are not inherently volatile, a derivatization step is typically required to increase their volatility and thermal stability. gla.ac.uk

One common derivatization method is the formation of trimethylsilyl (B98337) (TMS) ethers. The mass spectral fragmentation patterns of these TMS derivatives provide valuable structural information, aiding in the unambiguous identification of this compound and its analogues. gla.ac.uk GC-MS has been successfully applied to the characterization of sterols in various biological samples, including yeast and bacteria, as well as in the analysis of steroidal drug metabolites. gla.ac.uk The high resolving power of gas chromatography allows for the separation of closely related steroid isomers, which is critical for accurate profiling.

Table 1: Applications of GC-MS in Steroid Analysis

Application Sample Type Derivatization Key Findings
Steroid Profiling Yeast, Bacteria Trimethylsilyl (TMS) ethers Characterization of sterol composition. gla.ac.uk
Metabolite Identification Biological fluids Trimethylsilyl (TMS) ethers Identification of steroidal drug metabolites. gla.ac.uk
Isomer Separation Standards and samples Trimethylsilyl (TMS) ethers Differentiation of steroid isomers. gla.ac.uk

Liquid chromatography-mass spectrometry (LC-MS) and its high-performance variant, ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), have become cornerstone techniques for the analysis of steroids. These methods offer several advantages over GC-MS, including the ability to analyze non-volatile and thermally labile compounds without the need for derivatization.

In LC-MS, the sample is first separated by liquid chromatography, and the eluting compounds are then ionized and detected by a mass spectrometer. UPLC-MS/MS provides even greater resolution and sensitivity, allowing for the quantification of low-abundance steroids. These techniques have been used to characterize a wide range of steroids and their metabolites in various biological matrices. researchgate.net For instance, a validated liquid chromatographic-tandem mass spectroscopy method has been developed for the quantification of related steroidal compounds in human plasma, demonstrating the robustness of this approach for clinical and research applications. google.com

Table 2: Comparison of LC-MS and UPLC-MS/MS in Steroid Analysis

Feature Liquid Chromatography-Mass Spectrometry (LC-MS) Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
Principle Separation by liquid chromatography followed by mass spectrometric detection. High-pressure liquid chromatography for enhanced separation, coupled with tandem mass spectrometry for increased specificity and sensitivity.
Derivatization Generally not required. Not required.
Sensitivity High. Very high.
Applications Steroid profiling, metabolite identification. researchgate.netijpsr.com Quantitative analysis of low-abundance steroids, pharmacokinetic studies. researchgate.net

Isotope ratio mass spectrometry (IRMS) is a specialized technique used to determine the isotopic composition of elements within a molecule. In the context of steroid analysis, GC-C-IRMS (Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry) is employed to measure the ratio of carbon-13 to carbon-12 (¹³C/¹²C). This ratio can be used to differentiate between endogenous steroids, which are naturally produced by the body, and exogenous steroids, which are administered from an external source. nih.govresearchgate.net

The underlying principle is that the isotopic signature of synthetic steroids often differs from that of their endogenous counterparts due to the different carbon sources and manufacturing processes. nih.gov By comparing the ¹³C/¹²C ratio of a target steroid, such as a metabolite of this compound, to that of an endogenous reference compound, it is possible to determine the origin of the steroid. nih.gov This technique is particularly crucial in anti-doping control to detect the misuse of endogenous anabolic androgenic steroids. researchgate.netwada-ama.org

Table 3: Principles and Applications of IRMS in Steroid Analysis

Aspect Description
Principle Measurement of the ¹³C/¹²C ratio to differentiate between endogenous and exogenous steroids based on their distinct isotopic signatures. nih.gov
Instrumentation Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS).
Application Anti-doping control to detect the administration of synthetic versions of endogenous steroids. wada-ama.orgnih.gov
Methodology Comparison of the isotope ratio of a target steroid metabolite to an endogenous reference compound. nih.gov

In Vitro Experimental Models for Steroidogenesis and Metabolism

In vitro models are essential for studying the biosynthesis and metabolism of this compound in a controlled environment. These models allow researchers to investigate specific enzymatic reactions and metabolic pathways without the complexities of a whole-organism system.

Tissue homogenates provide a simple yet effective in vitro system for studying steroid metabolism. In this approach, tissues known to be active in steroidogenesis, such as the testes and adrenal glands, are homogenized to release their cellular components, including enzymes. These homogenates can then be incubated with this compound or its precursors to study their metabolic conversion.

For example, the incubation of dehydroepiandrosterone (B1670201) (DHEA), a precursor to this compound, with rat liver homogenate has been used to study its metabolism. researchgate.net By analyzing the products formed over time, researchers can identify the enzymes involved and characterize their activity. This method is valuable for initial screening of metabolic pathways and for understanding the tissue-specific metabolism of steroids.

Table 4: Metabolic Reactions Studied in Tissue Homogenates

Tissue Source Substrate Observed Metabolic Reaction
Rat Liver Dehydroepiandrosterone (DHEA) Formation of various metabolites. researchgate.net
Testis (presumed) This compound precursors Conversion to androgens.
Adrenal Gland (presumed) This compound precursors Conversion to glucocorticoids and mineralocorticoids.

Cell culture systems offer a more refined in vitro model for studying steroid metabolism. The use of specific cell types, such as Leydig cells (the primary site of androgen production in the testes), hepatocytes (the main site of drug and steroid metabolism in the liver), and adipocytes (fat cells, which are also metabolically active), allows for the investigation of cell-specific enzymatic and metabolic processes.

For instance, the cytotoxic effects of this compound analogues have been evaluated on Leydig cells, providing insights into their potential impact on testicular function. researchgate.netresearchgate.net Cell culture models can be used to study the expression and regulation of steroidogenic enzymes, the kinetics of steroid metabolism, and the effects of various compounds on these processes. The ability to manipulate the cellular environment and to introduce specific genetic modifications makes cell culture an invaluable tool in steroid research.

Table 5: Applications of Cell Culture Systems in this compound Research

Cell Type Research Focus Example Finding
Leydig Cells Cytotoxicity of steroid analogues Evaluation of apoptotic and necrotic effects of DHEA analogues. researchgate.netresearchgate.net
Hepatocytes Hepatic metabolism of steroids Investigation of the biotransformation of steroids by liver enzymes.
Adipocytes Adipose tissue steroid metabolism Understanding the role of fat cells in overall steroid homeostasis.

Recombinant Receptor Expression Systems for Binding and Transactivation Assays

To understand the biological activity of this compound and its derivatives, researchers utilize recombinant receptor expression systems. These systems allow for the precise study of interactions between a specific steroid and its corresponding nuclear receptor.

One of the key metabolites of this compound is 5α-androstane-3β,17β-diol (3β-androstanediol). Studies have shown that 3β-androstanediol is a selective and high-affinity agonist for the estrogen receptor β (ERβ). wikipedia.org In contrast, it does not bind to the androgen receptor (AR). wikipedia.org While it also binds to estrogen receptor α (ERα), its affinity is several-fold lower than for ERβ. wikipedia.org It exhibits approximately 3% and 7% of the affinity of estradiol (B170435) for ERα and ERβ, respectively. wikipedia.org Through its interaction with ERβ, 3β-androstanediol can positively regulate oxytocin (B344502) neurons and signaling, leading to antidepressant, anxiolytic, and cognitive-enhancing effects. wikipedia.org

These binding and transactivation assays are fundamental in characterizing the hormonal activity of this compound metabolites and their potential as selective receptor modulators.

Assays for Enzyme Inhibition and Kinetic Characterization (e.g., CYP17A1, 3β-hydroxysteroid oxidase)

The metabolic fate and biological activity of this compound are intricately linked to its interaction with various enzymes. Assays designed to measure enzyme inhibition and characterize kinetic parameters are therefore essential in steroid research. Key enzymes in the steroidogenic pathway include CYP17A1 and 3β-hydroxysteroid dehydrogenase/Δ5-Δ4 isomerase (3β-HSD).

CYP17A1 is a critical enzyme in the biosynthesis of androgens. nih.gov While direct inhibitory studies on this compound are not extensively detailed in the provided information, the study of similar Δ⁵-steroids provides valuable insights. For instance, abiraterone, a potent inhibitor of CYP17A1 used in the treatment of prostate cancer, is a Δ⁵-steroid, highlighting the potential for compounds with this core structure to interact with this enzyme. nih.gov

The enzyme 3β-hydroxysteroid dehydrogenase (3β-HSD) is responsible for converting Δ⁵-3β-hydroxysteroids, such as this compound, into their Δ⁴-3-keto counterparts. The expression and activity of 3β-HSD are crucial in determining the flow of steroid precursors towards the production of active androgens and estrogens. biorxiv.org The analysis of 3β-HSD gene expression is often used as a marker for Leydig cells, the primary site of testicular androgen production. biorxiv.org

In Vivo Animal Models for Physiological Investigations

In vivo animal models are indispensable for studying the complex metabolic pathways and systemic biological responses to this compound. Rodent and large animal models each offer unique advantages for these investigations.

Rodent Models (e.g., Rats, Mice) for Metabolic Pathways and Biological Responses

Rodent models, particularly rats and mice, are widely used to investigate the metabolism and physiological effects of steroids. Studies have explored the metabolism of this compound derivatives in these animals. For example, the metabolism of 5α-androstane-3β,17β-diol has been investigated in rat tissues. biorxiv.org

Furthermore, research on synthetic analogues provides insights into the potential metabolic routes of this compound. A study on 17α-ethynyl-androst-5-ene-3β,7β,17β-triol, a synthetic analogue of a DHEA metabolite, revealed species-specific metabolism in mice and rats. nih.gov In rats, this compound was almost exclusively metabolized to a single dominant molecular species. nih.gov

The biological responses to this compound metabolites have also been examined in rodents. For instance, 5α-androstane-3β,17β-diol has been shown to have anxiolytic and cognitive-enhancing effects in male rats and mice, mediated through its interaction with estrogen receptor β. wikipedia.org Another metabolite, androst-5-ene-3β, 17β-diol (ADIOL), has demonstrated neuroprotective effects against neuroinflammation and neurodegeneration in a rat model of Parkinson's disease. researchgate.net A synthesized derivative, 5ɑ-androst-3β,5,6β-triol, has also shown neuroprotective effects on retinal ganglion cells in a rat model of chronic ocular hypertension. researchgate.net

Large Animal Models (e.g., Boars) for Specific Steroid Research

Large animal models, such as the boar, are valuable for specific areas of steroid research due to their unique steroidogenic profiles. The boar testis is known for its remarkable capacity to produce a wide variety of steroids, including high concentrations of 16-unsaturated C19 steroids, which are associated with boar taint. nih.gov

One study investigated the in vivo metabolism of 5α-androst-16-en-3-one in the boar testis by infusing the labeled compound into the spermatic artery and analyzing the metabolites in testicular tissue and spermatic-venous plasma. biorxiv.org This research demonstrated the compartmentalization and differential secretion of various steroid metabolites within the testis. biorxiv.org While this study did not directly use this compound, it highlights the utility of the boar model for detailed investigations of steroid metabolism and secretion. The significant production of dehydroepiandrosterone (DHEA), a precursor to this compound, in the boar testis further underscores its relevance in studying the downstream metabolic pathways of this compound. nih.gov

Molecular Biology and Computational Techniques in Steroid Research

Molecular biology and computational techniques have revolutionized steroid research, enabling detailed analysis of gene expression and predictive modeling of steroid-receptor interactions.

Gene Expression Analysis (Transcriptional and Translational Levels)

Understanding how this compound and its metabolites influence cellular function requires the analysis of gene expression at both the transcriptional and translational levels. Techniques such as reverse transcription-quantitative polymerase chain reaction (RT-qPCR) are employed to measure the transcript levels of genes involved in steroidogenesis and cellular response pathways.

For example, the expression of genes encoding key steroidogenic enzymes, such as 3β-hydroxysteroid dehydrogenase (Hsd3b1), is analyzed to assess the state of steroid production in tissues like the testis. biorxiv.org In such studies, the relative gene expression levels are often normalized to housekeeping genes to ensure accuracy. biorxiv.org The expression of steroid receptors, such as the androgen receptor (AR) and estrogen receptors (ERs), is also a critical area of investigation, as their presence and abundance determine the cellular response to this compound and its metabolites. biorxiv.org

While direct studies on the global gene expression changes induced by this compound are not detailed in the provided information, the methodologies for such analyses are well-established in the field of steroid research.

Molecular Docking and Structural Modeling for Ligand-Receptor Interactions

Molecular docking and structural modeling are powerful computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In the context of this compound, these methodologies provide crucial insights into its interactions with various biological targets at an atomic level. This approach is instrumental in elucidating the structural basis of the compound's biological activity, predicting binding affinities, and understanding the specificity of its interactions with various receptors.

The process of molecular docking involves the prediction of the binding mode and affinity of a ligand, such as this compound, within the active site of a target protein. mdpi.com This is achieved through algorithms that explore various possible conformations of the ligand within the receptor's binding pocket, followed by a scoring function that estimates the strength of the interaction. mdpi.com Structural modeling, on the other hand, can be used to generate three-dimensional structures of target receptors for which experimental structures are not available, further enabling docking studies.

Research Findings from Docking Studies

Computational studies have been employed to investigate the interaction of this compound and its metabolites with several key receptors, including estrogen receptors (ERs), androgen receptors (ARs), and the constitutive androstane (B1237026) receptor (CAR). These studies help to rationalize the compound's diverse biological effects.

One area of significant research has been the interaction of this compound metabolites with sex hormone receptors. For instance, its metabolite Androst-5-ene-3β,17β-diol (ADIOL) has been shown to bind to both estrogen and androgen receptors. nih.gov While not this compound itself, the study of such closely related compounds provides a framework for understanding its potential receptor interactions. The relative binding affinities determined from such studies correlate well with the observed cellular effects, such as the stimulation of cell proliferation in estrogen receptor-positive breast cancer cells. nih.gov

Molecular modeling has also been instrumental in identifying novel targets. For example, computational screening led to the identification of 3,17,19-androsten-5-triol, a derivative of this compound, as a ligand for the cholesterol recognition/interaction amino acid consensus (CRAC) motif of the mitochondrial translocator protein (TSPO). nih.gov This interaction was shown to inhibit steroidogenesis, highlighting the power of in silico methods to uncover new biological roles for steroid compounds. nih.gov

Furthermore, crystallographic analysis of the murine constitutive androstane receptor (mCAR) in complex with androstenol (B1195071), a related compound, has revealed the specific interactions within the largely hydrophobic ligand-binding pocket. nih.gov The specificity is achieved through a combination of hydrogen bonding and apolar interactions. nih.gov Specifically, polar interactions are observed between the hydroxyl group of the steroid and key amino acid residues like asparagine and histidine within the receptor. nih.gov Although this study was on a different stereoisomer, it provides a detailed template for how this compound might be accommodated within the binding sites of nuclear receptors.

The table below summarizes key findings from molecular docking and structural modeling studies on this compound and its closely related analogs, detailing the receptors, key interacting residues, and the observed or predicted outcomes of these interactions.

CompoundTarget ReceptorKey Interacting Residues (Predicted/Observed)Predicted/Observed Outcome
Androst-5-ene-3β,17β-diol (ADIOL)Estrogen Receptor (ER)Not specified in abstractStimulation of ER-positive cell proliferation
Androst-5-ene-3β,17β-diol (ADIOL)Androgen Receptor (AR)Not specified in abstractInhibition of cell growth
3,17,19-androsten-5-triolTranslocator Protein (TSPO) CRAC motifNot specified in abstractInhibition of cholesterol binding and steroidogenesis
5α-androst-16-en-3α-olMurine Constitutive Androstane Receptor (mCAR)Asn175, His213Inverse agonism, disruption of a salt bridge locking the receptor in an active conformation

These computational approaches are essential for building a comprehensive understanding of the molecular mechanisms underlying the biological functions of this compound. They not only help in interpreting experimental data but also guide the design of future studies and the development of new therapeutic agents based on the androstane scaffold. endocrine-abstracts.org

Comparative Biochemistry and Interspecies Variations of Androst 5 En 3beta Ol Metabolism

Species-Specific Differences in Steroidogenic and Metabolic Pathways (e.g., Human vs. Rat Testicular Metabolism)

The metabolic fate of androstene steroids is highly dependent on the enzymatic machinery present in the tissues of a given species. A prominent example of this divergence is observed when comparing the testicular and hepatic metabolism in humans versus rats.

In rats, particularly in testicular tissue, there is a significant capacity for 5α-reduction of androgens. Studies on dispersed testicular interstitial cells from immature rats have shown that androgens are readily metabolized into 5α-reduced products. nih.gov For instance, testosterone (B1683101) is converted to metabolites like 5α-androstane-3α,17β-diol and androsterone. nih.gov The production of these 5α-reduced androgens was found to be the predominant pathway in younger rats. nih.gov Similarly, rat liver hepatocytes extensively metabolize related androstene compounds, such as androst-5-ene-3β,17β-diol (a close derivative of Androst-5-en-3beta-ol), into a wide array of highly oxidized metabolites. nih.gov This indicates a robust oxidative metabolic pathway in the rat liver. nih.gov

In contrast, human metabolism of these steroids follows a different course. While the fundamental steroidogenic pathways exist, the emphasis on certain enzymatic conversions differs. In human hepatocytes, the metabolism of androst-5-ene-3β,17β-diol results in metabolites that are strikingly less hydrophilic compared to those found in rats. nih.gov The primary products in humans are conjugates of the parent compound and dehydroepiandrosterone (B1670201) (DHEA), indicating a greater reliance on conjugation pathways (like sulfation and glucuronidation) for steroid elimination rather than extensive oxidation. nih.gov The virtual absence of the highly oxidized metabolites seen in rodents is a key distinction in human hepatic metabolism. nih.gov

This disparity highlights a fundamental difference in how these species handle androgens. Rat testicular and hepatic tissues possess a highly active 5α-reductase and oxidative enzyme system, leading to a cascade of reduced and oxidized metabolites. nih.govnih.gov Humans, on the other hand, favor conjugation, which generally serves to inactivate and solubilize the steroid for excretion. nih.gov These differences in metabolic pathways underscore the challenges in extrapolating androgen-related pharmacological effects from rats to humans. nih.gov

Differential Metabolite Profiles Across Organisms

The species-specific enzymatic activities naturally lead to distinct metabolite profiles across different organisms. Research comparing the metabolism of androst-5-ene-3β,17β-diol in hepatocytes from rats, canines, monkeys, and humans provides a clear illustration of this phenomenon. nih.gov

As established, rats produce a variety of highly oxidized metabolites. Canine hepatocytes yield a metabolite profile that overlaps with that of rats but includes a greater proportion of less hydrophilic species. nih.gov Monkeys and humans present a starkly different picture, with their metabolite profiles being dominated by less hydrophilic conjugates of the parent steroid and DHEA. nih.gov

This divergence is not limited to mammals. Other species also exhibit unique metabolic pathways for androstene steroids. For example, in cattle, androstenedione (B190577) (a downstream product of this compound) is converted into oestradiol-17 and epitestosterone. wikipedia.org In sheep, the same precursor is transformed into its 17-epimer. wikipedia.org Even microorganisms display the capacity to metabolize steroids; various bacteria, yeasts, and fungi can transform steroid molecules, often through hydroxylation and degradation of the steroid core, pathways not typically seen in mammals. nih.gov

The following table summarizes the primary classes of metabolites observed in the hepatocyte study of androst-5-ene-3β,17β-diol across different species.

SpeciesPrimary Metabolite ClassHydrophilicity of Metabolites
Rat Highly oxidized metabolitesHigh
Canine Overlapping with rat, but more less-hydrophilic speciesMixed
Monkey Conjugates of parent compound and DHEALow
Human Conjugates of parent compound and DHEALow

These distinct profiles reflect the unique enzymatic toolkit each species has evolved, tailored to its specific physiological and environmental demands.

Evolutionary Perspectives on Androstene Biochemistry

From an evolutionary standpoint, the core structure of steroids, the cyclopentane-perhydrophenanthrene nucleus, is ancient and highly conserved. nih.gov Steroids are fundamental signaling molecules in a vast range of organisms, from fungi and plants to invertebrates and vertebrates. The enzymes responsible for steroid synthesis and modification, such as cytochromes P450 (CYP) and hydroxysteroid dehydrogenases (HSD), also belong to ancient protein families. nih.gov

The diversification of steroid function throughout evolution has been driven by the duplication and subsequent specialization of genes encoding these enzymes. This has allowed for the emergence of species-specific steroidogenic pathways. For instance, the basic pathway to produce androstanes (C19 steroids) from cholesterol is conserved among vertebrates. nih.gov However, the relative activity and expression levels of enzymes like 5α-reductase, aromatase, and various hydroxylases can vary significantly, leading to the interspecies differences discussed previously. nih.gov

The stability of the five- and six-membered ring structure of steroids is a key reason for their conservation as a molecular scaffold. nih.gov The evolution of steroid biochemistry appears to favor modifications to this core structure (e.g., hydroxylation, oxidation, conjugation) rather than alterations to the ring structure itself, which could compromise stability. nih.gov The metabolic pathways seen in different species can be viewed as distinct evolutionary strategies for regulating the activity and clearance of these potent signaling molecules. The extensive oxidative metabolism in rodents might represent an adaptation for rapid hormone turnover, whereas the conjugation-heavy pathway in primates might reflect a different regulatory approach. nih.gov The ability of microorganisms to cleave the steroid ring represents a more radical evolutionary adaptation, allowing them to use steroids as a carbon source. nih.gov

This evolutionary divergence underscores that while the foundational androstene biochemistry is shared, its regulation and metabolic endpoints are finely tuned to the specific biology of each species.

Future Research Directions and Unexplored Avenues for Androst 5 En 3beta Ol Research

Elucidation of Novel Metabolic Enzymes and Uncharacterized Pathways

The metabolic fate of Androst-5-en-3beta-ol is complex, involving multiple enzymatic steps that lead to a diverse array of downstream metabolites. While the primary pathways involving hydroxysteroid dehydrogenases (HSDs), 5α-reductases, and aromatase are well-documented, there is a significant need to identify and characterize novel enzymes and alternative metabolic routes.

Key Research Areas:

Cytochrome P450 (CYP) Isoforms: Beyond the recognized roles of CYP17A1 in the initial steps of androgen synthesis from DHEA, the involvement of other CYP450 isoforms in the further metabolism of this compound and its derivatives is an area ripe for investigation. nih.gov A systematic screening of various CYP enzymes could reveal novel hydroxylation patterns, leading to the formation of yet unidentified, biologically active metabolites.

Phase II Conjugating Enzymes: The glucuronidation and sulfation of this compound and its metabolites are critical for their elimination but may also modulate their biological activity. While UDP-glucuronosyltransferases (UGTs) like UGT2B7, UGT2B15, and UGT2B17, and sulfotransferases (SULTs) are known to be involved, a comprehensive understanding of the specificities and tissue-specific expression of these enzymes in relation to this compound metabolism is lacking. nih.govnih.gov Future studies should aim to create a complete map of the UGT and SULT enzymes responsible for the conjugation of this compound and its various metabolites.

Uncharacterized Pathways: The existence of alternative, uncharacterized metabolic pathways for this compound is highly probable. For instance, the formation of poly-hydroxylated metabolites, which show anti-inflammatory activity, is more prominent in rodents than in humans, suggesting species-specific metabolic routes that warrant further investigation. nih.gov

Enzyme FamilyKnown Examples Involved in this compound MetabolismPotential for Novel Discovery
Cytochrome P450CYP17A1, CYP19A1Identification of other CYP isoforms responsible for novel hydroxylated metabolites.
UDP-GlucuronosyltransferasesUGT2B7, UGT2B15, UGT2B17Comprehensive mapping of all UGTs involved and their tissue-specific roles.
SulfotransferasesSULT2A1Characterization of other SULT isoforms and their impact on metabolite activity.

Comprehensive Mapping of Receptor Interaction Networks and Downstream Signaling Cascades

The biological effects of this compound and its metabolites are mediated through interactions with a variety of receptors. While its engagement with androgen and estrogen receptors (AR and ER) is established, a broader understanding of its receptor interaction network is crucial. nih.gov

Future research should focus on:

Orphan Nuclear Receptors: Preliminary evidence suggests that this compound and its derivatives may be ligands for orphan nuclear receptors, such as the constitutive androstane (B1237026) receptor (CAR) and the pregnane (B1235032) X receptor (PXR). nih.gov Systematically screening a wider array of orphan receptors could unveil novel signaling pathways regulated by this steroid.

Membrane Receptors: The rapid, non-genomic effects of some steroids are mediated by membrane-bound receptors. nih.govmdpi.com Investigating whether this compound or its metabolites can bind to and activate membrane receptors is a critical next step. This could explain some of its observed rapid effects on the nervous and immune systems.

Downstream Signaling Cascades: For each identified receptor interaction, a thorough investigation of the downstream signaling cascades is necessary. This includes identifying key kinases, transcription factors, and target genes that are modulated by this compound. For example, the estrogenic effects of its metabolite, androst-5-ene-3β,17β-diol, are known to stimulate the proliferation of breast cancer cells via ER, but the intricate downstream pathways remain to be fully mapped. nih.gov

Development of Advanced In Vitro and In Vivo Models for Mechanistic Studies

To dissect the complex mechanisms of this compound action, more sophisticated experimental models are required that can more accurately recapitulate human physiology.

Promising avenues include:

Three-Dimensional (3D) Organoid Cultures: Liver organoids, derived from human pluripotent stem cells or primary hepatocytes, offer a powerful in vitro system to study the metabolism of this compound in a more physiologically relevant context than traditional 2D cell cultures. nih.govnih.govresearchgate.net These models can be used to investigate inter-individual differences in metabolism and to screen for novel metabolites.

Humanized Mouse Models: The significant species differences in this compound metabolism and immune responses necessitate the use of humanized mouse models. youtube.comnih.govyoutube.comyoutube.com These models, engrafted with human immune cells and/or liver tissue, can provide invaluable insights into the immunomodulatory effects of this compound in a human-like system.

Model SystemApplication in this compound ResearchAdvantages
3D Liver OrganoidsStudying hepatic metabolism and identifying novel metabolites.More physiologically relevant than 2D cultures; allows for personalized medicine approaches.
Humanized MiceInvestigating immunomodulatory effects and species-specific metabolism.Provides a human-like immune system and metabolic environment in an in vivo setting.

Integration of Multi-Omics Technologies in Steroidomics Research

A systems-level understanding of the biological roles of this compound can be achieved through the integration of various "omics" technologies.

Future studies should incorporate:

Steroidomics: Advanced mass spectrometry-based techniques can be employed to comprehensively profile the entire spectrum of this compound and its metabolites in various biological fluids and tissues. This will provide a detailed snapshot of the steroidogenic pathways under different physiological and pathological conditions.

Proteomics: Analyzing the global changes in protein expression in response to this compound treatment can help identify novel protein targets and signaling pathways. mdpi.comnih.govresearchgate.net

Lipidomics: Given that this compound is a steroid, investigating its impact on the broader lipid landscape could reveal novel interactions and regulatory functions. sigmaaldrich.com

Integrated Multi-Omics Analysis: The true power lies in integrating data from genomics, transcriptomics, proteomics, and metabolomics. This approach will allow for the construction of comprehensive regulatory networks and provide a holistic view of the physiological roles of this compound.

Investigation of Uncharacterized Biological Activities and Regulatory Mechanisms

Beyond its role as a sex hormone precursor, this compound has been implicated in a range of other biological processes that are not yet fully understood.

Key areas for future investigation include:

Immunomodulation: this compound and its metabolites, such as androst-5-ene-3β,7β,17β-triol, have demonstrated anti-inflammatory and immune-regulating properties. nih.govnih.gov However, the precise molecular mechanisms underlying these effects, including the specific immune cell types and signaling pathways involved, remain to be elucidated.

Neurosteroid Activity: There is growing interest in the role of this compound as a neurosteroid, with potential effects on neuronal plasticity, cognition, and mood. nih.govnih.govelifesciences.org Further research is needed to identify the specific neural circuits and molecular targets through which it exerts these effects. The anxiolytic and cognitive-enhancing potential of its metabolites warrants deeper investigation. nih.gov

Metabolic Regulation: Clinical studies have suggested that a metabolite of this compound can lower cholesterol levels in healthy adults. nih.gov The mechanisms behind this and its broader role in metabolic homeostasis are important areas for future research.

Q & A

Basic Research Questions

Q. What experimental approaches are recommended for synthesizing Androst-5-en-3beta-ol with high purity?

  • Methodological Answer : this compound can be synthesized via reductive amination of precursor compounds, such as 4-penten-1-ol derivatives, using catalysts like nickel or palladium under controlled hydrogenation conditions . For novel compounds, ensure purity by combining preparative chromatography (e.g., HPLC with LiChrosorb® RP-18 columns) and spectroscopic characterization (NMR, IR) . Document all steps in the experimental section, including catalyst ratios, reaction times, and purification protocols, to enable reproducibility .

Q. How should researchers validate the structural identity of newly synthesized this compound derivatives?

  • Methodological Answer : Use a combination of high-resolution mass spectrometry (HRMS) for molecular formula confirmation and 2D NMR (e.g., COSY, HSQC) to resolve stereochemistry. For reproducibility, cross-reference spectral data with established databases (e.g., NIST Chemistry WebBook) . Include purity assessments via HPLC (≥98% purity threshold) and elemental analysis .

Q. What analytical protocols are essential for quantifying this compound in biological matrices?

  • Methodological Answer : Employ isotope dilution mass spectrometry (IDMS) with deuterated internal standards (e.g., this compound-D4) to correct for matrix effects . Validate methods using calibration curves (linear range: 0.1–100 ng/mL) and spike-recovery experiments in relevant biological fluids (e.g., plasma, urine). Report limits of detection (LOD) and quantification (LOQ) with triplicate measurements .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

  • Methodological Answer : Conduct meta-analyses to identify variables influencing discrepancies, such as cell line specificity (e.g., HEK293 vs. HepG2), assay conditions (e.g., serum-free vs. serum-containing media), or metabolite interference . Use sensitivity analyses to quantify the impact of confounding factors (e.g., pH, temperature) . For conflicting in vivo results, design cross-species studies with standardized dosing regimens .

Q. What strategies are effective for assessing the stability of this compound under varying experimental conditions?

  • Methodological Answer : Perform accelerated stability testing under stress conditions (e.g., 40°C/75% RH, acidic/basic hydrolysis) and monitor degradation products via LC-MS . For long-term stability, store samples at –80°C with desiccants and validate integrity over 6–12 months . Include negative controls (e.g., solvent-only samples) to distinguish compound degradation from matrix effects .

Q. How can researchers design studies to investigate this compound’s interactions with nuclear receptors (e.g., ERα, AR)?

  • Methodological Answer : Use reporter gene assays (e.g., luciferase-based systems) in receptor-transfected cells, coupled with competitive binding assays (e.g., fluorescence polarization). Normalize data to reference agonists/antagonists (e.g., 17β-estradiol for ERα) and apply statistical models (e.g., Hill equation) to calculate IC50 values . For advanced mechanistic insights, integrate ChIP-seq to map receptor-DNA binding sites post-treatment .

Ethical and Reproducibility Considerations

Q. What ethical standards must be followed when conducting animal studies with this compound?

  • Methodological Answer : Adhere to institutional animal care guidelines (e.g., NIH Office of Laboratory Animal Welfare) for humane endpoints, sample size minimization, and anesthesia protocols . Document informed consent procedures for human-derived samples (e.g., primary cell lines) and anonymize data to comply with GDPR/HIPAA .

Q. How can researchers ensure reproducibility in multi-omics studies involving this compound?

  • Methodological Answer : Implement FAIR data principles: share raw metabolomics/proteomics datasets in public repositories (e.g., MetaboLights, PRIDE) with detailed metadata (e.g., LC-MS parameters, normalization methods) . Use version-controlled scripts (e.g., GitHub) for bioinformatics pipelines and pre-register analytical workflows on platforms like OSF .

Tables for Methodological Reference

Analytical Technique Application Key Parameters Reference
HRMSMolecular formula confirmationResolution > 30,000; mass accuracy < 3 ppm
2D NMRStereochemical elucidation700 MHz; CDCl3 solvent; 256 scans
IDMSQuantification in biological matricesInternal standard: this compound-D4; LOD: 0.1 ng/mL
Synthetic Method Catalyst Yield Purity
Reductive aminationPd/C (10 wt%)65–75%≥98% (HPLC)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.